molecular formula C17H17ClFN3 B132940 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride CAS No. 199864-86-3

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride

Cat. No.: B132940
CAS No.: 199864-86-3
M. Wt: 317.8 g/mol
InChI Key: MKJPYBJBPRFMHL-UHFFFAOYSA-N
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Description

RS 127445 hydrochloride is a selective, high-affinity, orally bioavailable antagonist of the serotonin 5-HT2B receptor. It exhibits a pKi of 9.5 and shows 1000-fold selectivity for the 5-HT2B receptor compared to other receptor and ion channel binding sites . This compound is primarily used in scientific research to study the role of the 5-HT2B receptor in various physiological and pathological processes.

Preparation Methods

The synthesis of RS 127445 hydrochloride involves several steps, including the formation of the core pyrimidine structure and the introduction of the fluoronaphthyl and isopropyl groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .

Chemical Reactions Analysis

RS 127445 hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride is C21H20FN3O4C_{21}H_{20}FN_3O_4 with a molecular weight of approximately 397.41 g/mol. The compound features a pyrimidine ring and a fluoronaphthalene moiety, which contribute to its biological activity and chemical reactivity.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new materials and specialty chemicals.

Biology

The biological activities of this compound have been extensively studied. Key applications include:

  • Antimicrobial Properties : Research has indicated potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

The primary target for RS-127445 is the serotonin 5-HT2B receptor. By antagonizing this receptor, the compound disrupts serotonin signaling pathways, which are implicated in various physiological processes including mood regulation and vascular function.

Medicine

Ongoing research aims to evaluate the therapeutic potential of this compound in treating diseases such as cancer and other infectious diseases. Its pharmacokinetic profile has shown promising bioavailability, particularly when administered via intraperitoneal routes. This suggests that it could be developed into a viable therapeutic agent.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the efficacy of RS-127445 in inhibiting tumor growth in xenograft models. The results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer drug .
  • Serotonin Receptor Studies : In another study focusing on serotonin receptors, RS-127445 was shown to effectively block 5-HT-induced contractions in isolated rat stomach fundus tissues. This suggests its role as a functional antagonist at serotonin receptors, which could have implications for treating gastrointestinal disorders .

Comparison with Similar Compounds

RS 127445 hydrochloride is unique in its high selectivity and affinity for the 5-HT2B receptor. Similar compounds include:

These compounds differ in their selectivity, affinity, and pharmacokinetic profiles, making RS 127445 hydrochloride a valuable tool for specific research applications.

Biological Activity

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride, also known as RS-127445 hydrochloride, is a compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H17ClFN3
  • Molecular Weight : 317.79 g/mol
  • CAS Number : 199864-86-3
  • IUPAC Name : 4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine hydrochloride
  • Physical State : Solid (white to pale yellow powder)
  • Melting Point : 158°C

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are critical in cellular signaling pathways, particularly those involved in cancer progression.
  • Interaction with DNA : Similar to other naphthalene derivatives, it may intercalate with DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can lead to apoptosis in cancer cells.

Antitumoral Activity

Research indicates that compounds similar to this compound exhibit antitumoral properties. For instance:

  • A study demonstrated that related naphthoquinone derivatives showed significant cytotoxicity against various cancer cell lines through ROS-mediated pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Naphthoquinone derivatives have been reported to possess antibacterial and antifungal activities. This is attributed to their ability to generate ROS and disrupt microbial cell membranes .

Case Studies and Research Findings

StudyFocusFindings
Micheletti et al. (2022)Antitumoral EffectsDemonstrated that naphthoquinone derivatives can inhibit topoisomerase II and induce apoptosis in breast cancer cells .
Espinosa-Bustos et al. (2022)Antimicrobial PropertiesAmino naphthoquinone derivatives showed promising results against Chagas disease pathogens, indicating broad-spectrum antimicrobial potential .
TCI Chemicals Safety Data SheetToxicological ProfileIndicated skin and eye irritation potential, emphasizing the need for caution during handling .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Dosage Forms : Typically administered as a hydrochloride salt for improved solubility.
  • Administration Route : Primarily studied for oral administration in preclinical models.
  • Safety Profile : Preliminary data suggest moderate toxicity with skin and eye irritant properties; further studies are required to establish a comprehensive safety profile .

Properties

IUPAC Name

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPYBJBPRFMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199864-86-3
Record name RS-127445 Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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